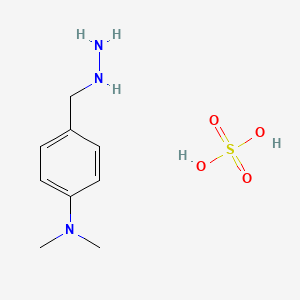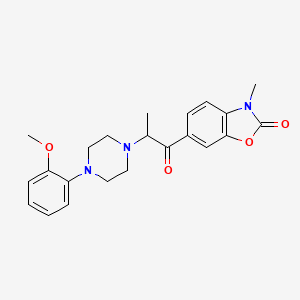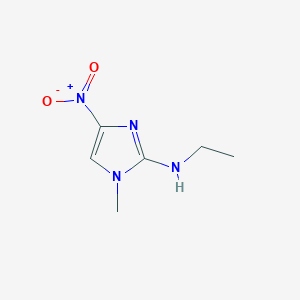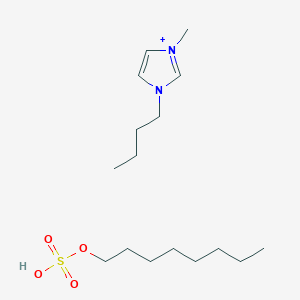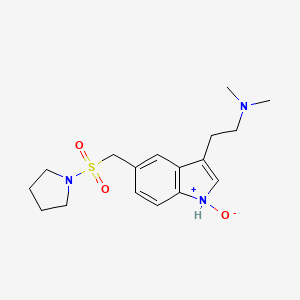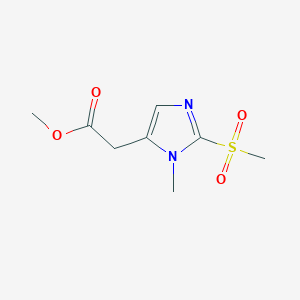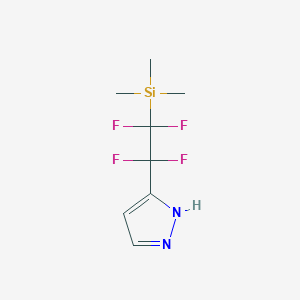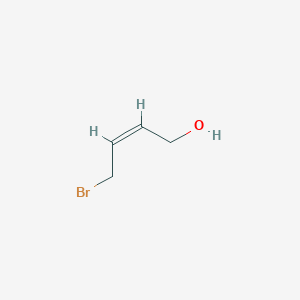
(Z)-4-Bromobut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-Bromobut-2-en-1-ol is an organic compound with the molecular formula C4H7BrO It is a brominated alcohol with a double bond in the (Z)-configuration, which means that the substituents on the double-bonded carbons are on the same side
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-4-Bromobut-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-ol. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions. The reaction proceeds via a radical mechanism, leading to the selective formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-Bromobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form 4-bromobutan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN) under basic conditions.
Major Products
Oxidation: 4-Bromobut-2-enal or 4-bromobutanoic acid.
Reduction: 4-Bromobutan-1-ol.
Substitution: Various substituted but-2-en-1-ol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-4-Bromobut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-4-Bromobut-2-en-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobut-2-en-1-ol (E-isomer): The (E)-isomer has the substituents on opposite sides of the double bond, leading to different reactivity and properties.
4-Chlorobut-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.
But-2-en-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
(Z)-4-Bromobut-2-en-1-ol is unique due to its (Z)-configuration, which can influence its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound for stereoselective synthesis and studies involving stereochemistry.
Propiedades
Fórmula molecular |
C4H7BrO |
|---|---|
Peso molecular |
151.00 g/mol |
Nombre IUPAC |
(Z)-4-bromobut-2-en-1-ol |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1- |
Clave InChI |
PTRKJGCSYLKEIK-UPHRSURJSA-N |
SMILES isomérico |
C(/C=C\CBr)O |
SMILES canónico |
C(C=CCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)

